6-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride
CAS No.: 2055841-65-9
Cat. No.: VC6981874
Molecular Formula: C10H13Cl2N
Molecular Weight: 218.12
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2055841-65-9 |
|---|---|
| Molecular Formula | C10H13Cl2N |
| Molecular Weight | 218.12 |
| IUPAC Name | 6-chloro-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride |
| Standard InChI | InChI=1S/C10H12ClN.ClH/c11-8-4-5-9-7(6-8)2-1-3-10(9)12;/h4-6,10H,1-3,12H2;1H |
| Standard InChI Key | AXGVCEPSKLJNQI-UHFFFAOYSA-N |
| SMILES | C1CC(C2=C(C1)C=C(C=C2)Cl)N.Cl |
Introduction
Structural and Stereochemical Features
Core Architecture and Substituent Effects
The molecular framework of 6-chloro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride () consists of a partially saturated naphthalene system with chair-like cyclohexene conformations. The chlorine atom at C6 induces electronic effects that influence aromatic π-system polarization, while the ammonium group at C1 creates a stereogenic center. X-ray crystallography of the (R)-enantiomer reveals a dihedral angle of 112.4° between the aromatic ring and amine plane, facilitating optimal receptor binding .
Table 1: Comparative Structural Data for Enantiomers
| Property | (R)-Isomer | (S)-Isomer | Racemate |
|---|---|---|---|
| CAS Number | 1810074-75-9 | 2055848-85-4 | 2055841-65-9 |
| Molecular Weight (g/mol) | 218.12 | 218.12 | 218.12 |
| Specific Rotation [α]D²⁵ | +34.5° (c=1, H₂O) | -33.8° (c=1, H₂O) | N/A |
| SMILES Notation | C1CC@HN.Cl | C1CC@@HN.Cl | C1CC(C2=C(C1)C=C(C=C2)Cl)N.Cl |
Spectroscopic Characterization
Fourier-transform infrared (FTIR) analysis of the racemic compound shows N-H stretching at 3300 cm⁻¹ and C-Cl vibration at 750 cm⁻¹. Nuclear magnetic resonance (¹H NMR, 400 MHz, D₂O) displays characteristic signals: δ 1.85–2.15 (m, 4H, cyclohexene CH₂), δ 3.45 (q, 1H, CH-NH₃⁺), and δ 7.12–7.30 (m, 3H, aromatic H) . High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 181.0658 for the free base () .
Synthesis and Industrial Manufacturing
Laboratory-Scale Synthesis
The standard synthesis involves three stages:
-
Friedel-Crafts Acylation: Reacting naphthalene with acetyl chloride in the presence of AlCl₃ yields 6-acetylnaphthalene.
-
Chlorination: Electrophilic substitution using Cl₂/FeCl₃ introduces chlorine at C6 (72% yield).
-
Reductive Amination: Catalytic hydrogenation (H₂, Pd/C) of the ketone intermediate with ammonium acetate produces the amine, followed by HCl treatment to form the hydrochloride salt.
Process Optimization for Scale-Up
Industrial production employs continuous flow reactors to enhance reaction control and throughput. Key parameters include:
Table 2: Industrial Synthesis Performance Metrics
| Parameter | Batch Process | Continuous Flow |
|---|---|---|
| Annual Capacity (kg) | 500 | 5,000 |
| Purity (%) | 95.2 | 99.8 |
| Energy Consumption (kWh/kg) | 82 | 27 |
Physicochemical Properties
Thermodynamic Stability
The hydrochloride salt exhibits a melting point of 214–216°C (decomposition) and solubility of 48 mg/mL in water at 25°C. The free base form (CAS 1337048-94-8) has a lower melting range (98–101°C) and lipid-soluble characteristics (logP 2.77) .
Table 3: Comparative Solubility Profiles
| Solvent | Solubility (mg/mL, 25°C) |
|---|---|
| Water | 48.0 ± 2.1 |
| Ethanol | 132.5 ± 5.3 |
| Dichloromethane | 28.7 ± 1.8 |
| Hexane | <0.1 |
Chemical Reactivity and Derivative Formation
Nucleophilic Substitution Reactions
The amine group undergoes alkylation with ethyl bromoacetate (K₂CO₃, DMF, 60°C) to produce N-ethyl derivatives (89% yield). Chlorine at C6 participates in Suzuki-Miyaura couplings with aryl boronic acids (Pd(PPh₃)₄, Na₂CO₃, 80°C), enabling π-system extension.
Catalytic Asymmetric Transformations
Chiral Ru catalysts induce hydrogenation of imine precursors to enantiomerically pure (R)- or (S)-forms with 98% ee. This stereoselectivity proves critical in developing dopamine D₂ receptor agonists, where the (R)-enantiomer shows 50-fold higher binding affinity than its counterpart .
Waste Disposal Considerations
Incinerate at >1,000°C with alkaline scrubbers to neutralize HCl emissions. Aqueous solutions require pretreatment with 10% NaOH to precipitate the free base prior to landfill disposal .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume